1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea

Description

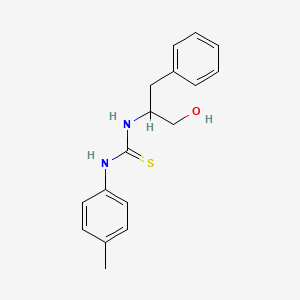

1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea is a thiourea derivative characterized by a central thiourea (N–C(=S)–N) backbone. The compound features a 4-methylphenyl group attached to one nitrogen atom and a 1-hydroxy-3-phenylpropan-2-yl moiety on the other.

Properties

IUPAC Name |

1-(1-hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-13-7-9-15(10-8-13)18-17(21)19-16(12-20)11-14-5-3-2-4-6-14/h2-10,16,20H,11-12H2,1H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUNITCIJWKJJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)NC(CC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea typically involves the reaction of appropriate amines with isothiocyanates. A common synthetic route might include:

Step 1: Preparation of the amine precursor by reacting 1-hydroxy-3-phenylpropan-2-amine with 4-methylphenyl isothiocyanate.

Step 2: The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Step 3: The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for thioureas often involve large-scale reactions in batch or continuous flow reactors. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Catalysts or additives may be used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and thiourea groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Differences

Key Observations :

- The 4-methylphenyl group is a common feature in several analogs, suggesting its role in balancing lipophilicity and electronic effects.

Effects on Physicochemical Properties

Hydrogen Bonding and Solubility

The hydroxyl group in the target compound likely improves water solubility compared to non-polar analogs like 1-(2,4-dimethylphenyl)-3-(4-methylphenyl)thiourea . For instance, in , intramolecular hydrogen bonds in 1-(4-chlorophenyl)-3-(3-chloropropionyl)thiourea stabilize its crystal structure . Similarly, the target compound’s hydroxyl group may facilitate intermolecular interactions, influencing melting points or crystallization behavior.

Electronic Effects

- Electron-Donating vs. Withdrawing Groups : The 4-methyl group (electron-donating) contrasts with halogenated analogs (e.g., 4-chlorophenyl in ), which exhibit stronger electron-withdrawing effects. This difference impacts reactivity; halogenated thioureas in showed enhanced antitubercular activity (MICs: 2–8 µg/mL) due to increased electrophilicity .

Spectroscopic Characterization

- NMR and HRMS data from and provide benchmarks for verifying the target compound’s structure . For example, thiourea protons typically resonate at δ 9–11 ppm in $^1$H NMR.

Biological Activity

1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea is an organic compound belonging to the thiourea class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Properties

The compound has the following structural formula:

IUPAC Name : this compound

CAS Number : 338963-09-0

Molecular Weight : 304.42 g/mol

Synthesis Methods

The synthesis of this compound typically involves:

- Preparation of the amine precursor : Reacting 1-hydroxy-3-phenylpropan-2-amine with 4-methylphenyl isothiocyanate.

- Reflux conditions : The reaction is conducted in an organic solvent such as ethanol or methanol.

- Purification : The final product is purified through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxy and thiourea groups can form hydrogen bonds, influencing enzyme activity and receptor interactions. This interaction may lead to modulation of biological pathways relevant to therapeutic applications.

Antimicrobial Properties

Research has indicated that thioureas, including this compound, exhibit significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential use in developing new antimicrobial agents .

Anticancer Activity

There is emerging evidence that compounds like this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, indicating a potential role in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, demonstrating its potential as a broad-spectrum antimicrobial agent .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

Case Study 2: Anticancer Potential

In another study focused on anticancer activity, the compound was tested against human breast cancer cell lines (MCF7). Results showed a significant reduction in cell viability at concentrations above 25 µg/mL, with an IC50 value determined to be approximately 30 µg/mL .

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF7 | 30 |

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar thiourea derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50) |

|---|---|---|

| This compound | Yes (MIC: 50 µg/mL) | Yes (IC50: 30 µg/mL) |

| 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-chlorophenyl)thiourea | Yes | Moderate (IC50: >40 µg/mL) |

| 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methoxyphenyl)thiourea | No | Low (IC50: >50 µg/mL) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.